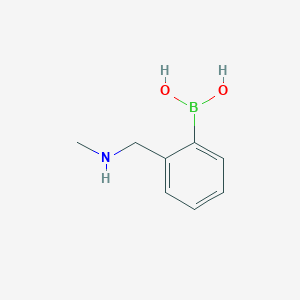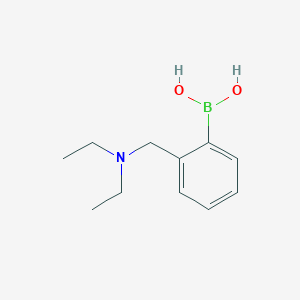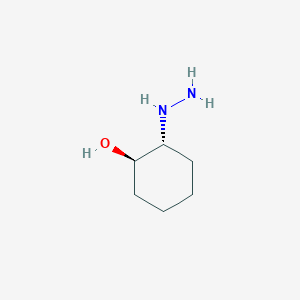
1,3,5-Trichloro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trichloro-2-(trifluoromethyl)benzene is a chemical compound . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Synthesis Analysis
The synthesis of 1,3,5-Trichloro-2-(trifluoromethyl)benzene involves several steps. In one study, triferrocenyl-substituted 1,3,5-triphenylbenzene was successfully synthesized in high yield . Another study reported the synthesis of new energetic fully-substituted polynitrobenzene derivatives via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis
The molecular structure of 1,3,5-Trichloro-2-(trifluoromethyl)benzene is derived from benzene, with three chlorine atoms and a trifluoromethyl group attached to the benzene ring .Chemical Reactions Analysis
1,3,5-Trichloro-2-(trifluoromethyl)benzene can undergo various chemical reactions. For instance, it has been used as a starting material in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines . Another study reported its reaction with methyl lithium .Physical And Chemical Properties Analysis
1,3,5-Trichloro-2-(trifluoromethyl)benzene is a liquid at room temperature. It has a boiling point of 120 °C/750 mmHg and a density of 1.514 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Surface Covalent Organic Frameworks
The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride can lead to the formation of a novel covalent organic framework (COF) on an Au(111) surface. This process involves polyester condensation and creates hexagonal cavities of approximately 2 nm size, as characterized by STM and XPS techniques (Marele et al., 2012).
Catalyst for Synthesis of Organic Compounds
1,3,5-Tris(hydrogensulfato) benzene, prepared through a reaction involving phloroglucinol and chlorosulfonic acid, serves as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology offers advantages like excellent yields, simple procedure, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Molecular Structure Studies
The molecular structure of 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations. This research provides detailed insights into the geometric parameters of the compound, contributing significantly to our understanding of its structural characteristics (Kolesnikova et al., 2014).
CO Source in Carbonylation Reactions
Benzene-1,3,5-triyl triformate (TFBen), synthesized from phloroglucinol, has been identified as a potent, efficient, and non-reacting CO source for use in carbonylation reactions. This discovery offers new avenues for synthetic applications in this area of chemistry (Jiang et al., 2016).
Spectroscopic and Structural Characterization
2,4,6-Tris(trifluoromethyl)phenyllithium, formed from the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium, has been characterized by single-crystal X-ray analysis and NMR methods. This study offers insights into the molecular structure and the stabilization mechanisms of the resulting compound (Stalke & Whitmire, 1990).
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDDENGASVDXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548395 |
Source


|
| Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-(trifluoromethyl)benzene | |
CAS RN |
567-59-9 |
Source


|
| Record name | 1,3,5-Trichloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


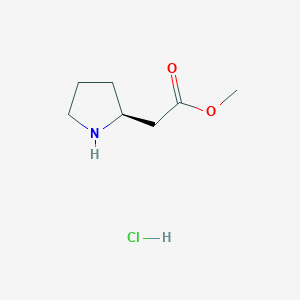


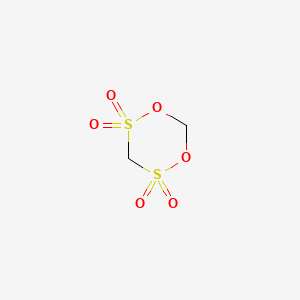

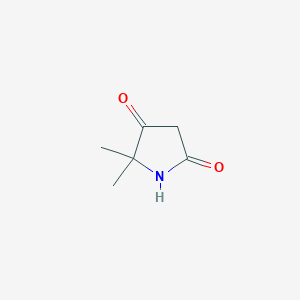



![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)
